2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride
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Overview
Description
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and is further modified with a benzyl group and a sulfanyl-N,N-dimethylethanamine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The benzylated benzimidazole is reacted with a thiol compound to introduce the sulfanyl group.
Amine Alkylation: The final step involves the alkylation of the thiol compound with N,N-dimethylethanamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group or to modify the benzimidazole core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-benzyl-1H-benzimidazol-2-yl)sulfanyl-N,N-diethylacetamide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)ethylidene]aceto hydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]aceto hydrazide
Uniqueness
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylethanamine moiety differentiates it from similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S.2ClH/c1-20(2)12-13-22-18-19-16-10-6-7-11-17(16)21(18)14-15-8-4-3-5-9-15;;/h3-11H,12-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLHEXNZWQGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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